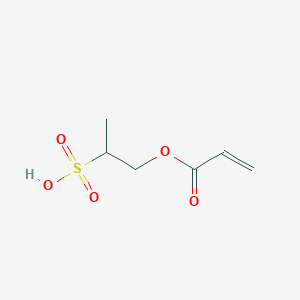
8-Cyclopentadecen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Cyclopentadecen-1-one, also known as (4Z)-cyclopentadec-4-en-1-one, is an organic compound with the molecular formula C15H26O. It is a mono-constituent substance that belongs to the class of cyclopentadecenones. This compound is known for its unique structure, which includes a 15-membered ring with a double bond and a ketone functional group. It is often used in the fragrance industry due to its musk-like odor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyclopentadecen-1-one can be achieved through various methods. One common approach involves the oxidation of cyclopentadecene using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the cyclization of long-chain alkenes under acidic conditions to form the desired cyclopentadecenone structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Cyclopentadecen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in cyclopentadecenol.
Substitution: The double bond in the compound can participate in electrophilic addition reactions, leading to substituted cyclopentadecenones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, acids, and other electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Cyclopentadecenol.
Substitution: Halogenated or alkylated cyclopentadecenones.
Wissenschaftliche Forschungsanwendungen
8-Cyclopentadecen-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Widely used in the fragrance industry due to its musk-like odor and stability
Wirkmechanismus
The mechanism of action of 8-Cyclopentadecen-1-one involves its interaction with various molecular targets. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the double bond in the compound can participate in electrophilic addition reactions, modifying the activity of enzymes and receptors. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Vergleich Mit ähnlichen Verbindungen
Cyclopentenone: Contains a five-membered ring with a ketone and an alkene group.
Cyclohexenone: Contains a six-membered ring with a ketone and an alkene group.
Cycloheptenone: Contains a seven-membered ring with a ketone and an alkene group.
Uniqueness of 8-Cyclopentadecen-1-one: this compound is unique due to its 15-membered ring structure, which is relatively rare in organic compounds. This large ring size contributes to its distinct chemical properties and biological activities. Additionally, its musk-like odor makes it valuable in the fragrance industry, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
72785-16-1 |
|---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
cyclopentadec-8-en-1-one |
InChI |
InChI=1S/C15H26O/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h1-2H,3-14H2 |
InChI-Schlüssel |
KUZFTOAYXWRQAA-UHFFFAOYSA-N |
Isomerische SMILES |
C1CCCC(=O)CCCCCC/C=C\CC1 |
Kanonische SMILES |
C1CCCC(=O)CCCCCCC=CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


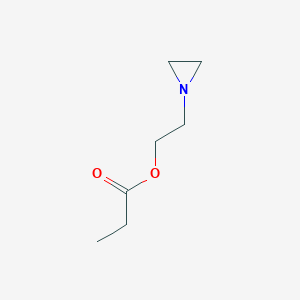
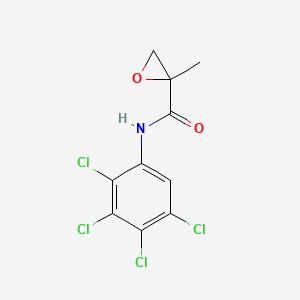
![4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14464693.png)




![3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile](/img/structure/B14464726.png)
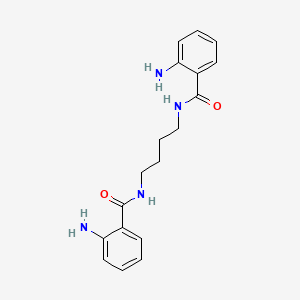
![1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol](/img/structure/B14464741.png)
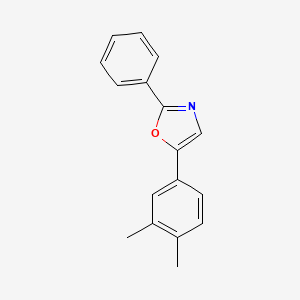
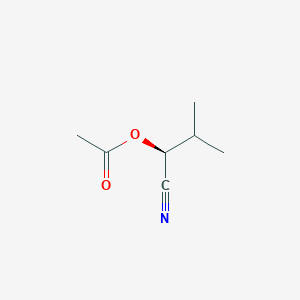
![2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate](/img/structure/B14464768.png)
